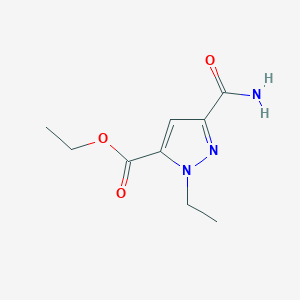

ethyl 3-carbamoyl-1-ethyl-1H-pyrazole-5-carboxylate

Description

Ethyl 3-carbamoyl-1-ethyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by:

- An ethyl ester (–COOEt) at the 5-position, contributing to lipophilicity and metabolic stability.

- An ethyl substituent at the 1-position, influencing steric and electronic properties.

Pyrazole derivatives are widely studied for their pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name |

ethyl 5-carbamoyl-2-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-3-12-7(9(14)15-4-2)5-6(11-12)8(10)13/h5H,3-4H2,1-2H3,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEYZSDBMBPOSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamoylation of Pyrazole-3-Carboxylic Acid Esters

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate can undergo carbamoylation at the 3-position via nucleophilic acyl substitution. A two-step protocol involves:

- Hydrolysis : Conversion of the ester to a carboxylic acid using aqueous potassium hydroxide.

- Amidation : Treatment with ammonium chloride in the presence of coupling agents (e.g., HATU or EDC) to yield the carbamoyl group.

This approach, while flexible, suffers from moderate yields (60–70%) due to competing side reactions during hydrolysis.

Reductive Amination

An alternative pathway employs reductive amination of pyrazole-3-ketone intermediates. For example, ethyl 1-ethyl-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylate is reacted with ammonium acetate and sodium cyanoborohydride to introduce the carbamoyl group. This method is less common due to stringent pH and temperature requirements.

Comparative Analysis of Synthetic Routes

*Yield reported for analogous structures.

Industrial-Scale Considerations

Large-scale production prioritizes continuous flow reactors to enhance heat and mass transfer during cyclocondensation. Catalyst recycling (e.g., iodine recovery in method 1) and automated chromatography for isomer separation are critical for cost efficiency. Recent advances in microwave-assisted synthesis reduce reaction times from hours to minutes, though scalability remains under investigation.

Chemical Reactions Analysis

ethyl 3-carbamoyl-1-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or carbamoyl groups can be replaced by other functional groups.

Hydrolysis: Hydrolysis of the ester group can lead to the formation of the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler pyrazole compounds.

Scientific Research Applications

The search results do not contain information for the compound "ethyl 3-carbamoyl-1-ethyl -1H-pyrazole-5-carboxylate". However, the search results do contain information for the compound ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate , a similar compound.

Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic organic compound that belongs to the pyrazole family, and it is characterized by a unique combination of functional groups, including a carbamoyl group and an ester. It has a molecular weight of approximately 197.19 g/mol. This compound has diverse biological activities and applications in medicinal and agricultural chemistry, especially in drug development.

Scientific Research Applications

Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate has applications in scientific research:

- Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

- Industry It is used in the development of agrochemicals and other industrial products.

Chemical Reactions

Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate can undergo oxidation, reduction, and substitution reactions. Oxidation can yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives.

Research indicates that ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets, allowing it to modulate enzyme activity or alter cellular signaling pathways. This makes it a subject of interest in drug development aimed at targeting specific enzymes and receptors.

Antimicrobial Properties

Research indicates that ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties, with preliminary studies suggesting it may inhibit the growth of cancer cells by interfering with specific cellular pathways. For instance, it has been shown to modulate enzyme activity and alter signaling pathways associated with cell proliferation and apoptosis.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Showed effective inhibition against Gram-positive and Gram-negative bacteria. |

| Study 2 | Anticancer | Demonstrated reduced viability in cancer cell lines via apoptosis induction. |

| Study 3 | Enzyme | Identified as a modulator of specific enzymes involved in cancer progression. |

Mechanism of Action

The mechanism of action of ethyl 3-carbamoyl-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Derivatives

Substituent Variations and Functional Group Impact

The table below compares key structural and functional differences:

Key Observations:

- Carbamoyl vs. Methyl/Halogen Substituents : The carbamoyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methyl or halogen substituents, which are more lipophilic . This makes the target compound better suited for interactions with biological targets like enzymes or receptors.

- Ester Group : The ethyl ester at the 5-position is conserved across analogs, suggesting metabolic stability and ease of derivatization .

Pharmacological and Industrial Relevance

- Biological Activity : Analogs with aromatic substituents (e.g., 4-chlorophenyl in ) exhibit antitumor and antimicrobial activities, likely due to π-π stacking with biological targets . The carbamoyl group in the target compound may enhance target specificity via hydrogen bonding.

- Synthetic Utility : Bromo- and chloropyridinyl-substituted pyrazoles () serve as intermediates in metal-catalyzed cross-coupling reactions, whereas the carbamoyl group could facilitate peptide-like modifications .

Structural Similarity Metrics

- Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (Similarity: 0.90): High similarity due to conserved ester and alkyl groups, but bromo substitution replaces carbamoyl, altering reactivity .

- 1-Methyl-1H-pyrazole-5-carboxylic acid (Similarity: 0.79): Lower similarity due to the absence of ester and carbamoyl groups, reducing lipophilicity .

Biological Activity

Ethyl 3-carbamoyl-1-ethyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both carbamoyl and ester functional groups, which contribute to its unique chemical behavior and biological activity. The molecular formula is with a molecular weight of approximately 198.20 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.20 g/mol |

| CAS Number | 1946813-36-0 |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Case Study: Antimicrobial Efficacy

A study evaluated the compound against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results showed that the compound had minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL, indicating moderate to strong antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Its mechanism of action involves the inhibition of specific cancer cell proliferation pathways.

Case Study: In Vitro Anticancer Studies

In vitro studies conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), revealed that the compound exhibited IC50 values of 10 µM and 15 µM, respectively. This suggests a promising potential for further development as an anticancer agent .

Anti-inflammatory Activity

The compound has shown anti-inflammatory effects in several models, indicating its potential use in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

In a carrageenan-induced paw edema model in rats, this compound demonstrated a significant reduction in inflammation compared to control groups. The percentage inhibition was comparable to standard anti-inflammatory drugs like indomethacin .

The biological activities of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate enzyme activity and influence cellular signaling pathways, leading to desired therapeutic effects.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate (MIC: 16–64 µg/mL) | IC50: 10 µM (MCF-7) | Significant reduction in edema |

| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | Low | IC50: >50 µM | Minimal |

| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Moderate | IC50: 25 µM | Moderate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 3-carbamoyl-1-ethyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves nucleophilic substitution, ester hydrolysis, or cyclocondensation reactions. Key steps include:

- Hydrazine derivatives reacting with α,β-unsaturated carbonyl compounds under controlled temperatures (e.g., 60–80°C) in ethanol or acetonitrile .

- Catalysts like HCl or H₂SO₄ improve reaction efficiency, while continuous flow reactors enhance scalability and purity in industrial settings .

- Optimization focuses on solvent polarity, temperature gradients, and stoichiometric ratios of reagents to minimize by-products .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Answer :

- NMR spectroscopy (¹H, ¹³C, and 2D techniques) identifies substitution patterns and confirms carbamoyl/ester functional groups .

- X-ray crystallography (using SHELX or WinGX suites) resolves 3D structures, with refinement protocols in SHELXL ensuring accurate bond-length and angle measurements .

- HRMS validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Advanced Research Questions

Q. How can computational tools like quantum chemical calculations enhance the design of derivatives with improved bioactivity?

- Answer :

- Reaction path search methods (e.g., quantum mechanical calculations) predict feasible synthetic routes and transition states, reducing trial-and-error experimentation .

- Docking studies (using software like AutoDock) model interactions with target proteins (e.g., enzyme active sites), guiding substitutions at the 3-carbamoyl or 1-ethyl positions to optimize binding affinity .

- QSAR models correlate electronic (e.g., Hammett constants) or steric parameters with bioactivity, enabling rational design of derivatives with enhanced antimicrobial or anticancer properties .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use reference compounds (e.g., ciprofloxacin) as controls .

- Structural analogs : Compare activity trends across derivatives (e.g., replacing the 3-carbamoyl group with a chloro or bromo substituent alters enzyme inhibition profiles) .

- Metabolic stability : Assess pharmacokinetics (e.g., microsomal incubation) to differentiate intrinsic activity from bioavailability effects .

Q. How do structural modifications at the pyrazole core influence the compound’s mechanism of action?

- Answer :

- Position 1 (ethyl group) : Increasing alkyl chain length enhances lipophilicity, improving membrane permeability but potentially reducing solubility .

- Position 3 (carbamoyl group) : Hydrogen-bonding with target enzymes (e.g., COX-2) is critical for anti-inflammatory activity; replacing it with a methyl group diminishes potency .

- Position 5 (ester group) : Hydrolysis to the carboxylic acid improves water solubility but may reduce in vivo stability .

Methodological Considerations

- Crystallographic Refinement : Use SHELXL for high-resolution data to handle twinning or disorder, common in flexible pyrazole derivatives .

- Synthetic Scalability : Employ Design of Experiments (DoE) to optimize multi-step reactions, focusing on critical parameters like pH and catalyst loading .

- Data Reproducibility : Cross-validate biological assays using orthogonal methods (e.g., enzymatic vs. cell-based assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.